IDO1 Inhibitory Potency of 1,2,5-Oxadiazole-3-carboximidamide Derivatives vs. Epacadostat: Compound 25 Head-to-Head Comparison
A derivative series built from the 1,2,5-oxadiazole-3-carboximidamide scaffold (structurally analogous to the target compound) demonstrated potent hIDO1 inhibition. Compound 25 achieved a biochemical IC₅₀ of 178.1 nM and a cellular IC₅₀ of 68.59 nM in HEK293T cells expressing hIDO1, while the clinical benchmark epacadostat exhibits a reported biochemical IC₅₀ of approximately 72–76 nM and a cellular IC₅₀ of ~20.6 nM under comparable conditions [1][2]. Critically, Compound 25 demonstrated a 1.59-fold improvement in mice plasma half-life (t₁/₂ = 3.81 h versus epacadostat's ~2.4 h in human) and measurable oral bioavailability (F = 33.6%), addressing a known liability of epacadostat [1].
| Evidence Dimension | In vitro hIDO1 inhibitory potency and mouse pharmacokinetic profile |
|---|---|
| Target Compound Data | Compound 25 (1,2,5-oxadiazole-3-carboximidamide derivative): Biochemical IC₅₀ = 178.1 nM; Cellular IC₅₀ = 68.59 nM; t₁/₂ = 3.81 h; F = 33.6% |
| Comparator Or Baseline | Epacadostat: Biochemical IC₅₀ = 75.9 nM (reported range 72–76 nM); Cellular IC₅₀ = 20.6 nM; Human t₁/₂ = 2.4 h |
| Quantified Difference | Compound 25 cellular IC₅₀ ~3.3× weaker than epacadostat, but t₁/₂ in mice 1.59-fold longer than epacadostat in human. Compound 25 achieved comparable in vivo anti-tumor efficacy in CT-26 syngeneic xenograft model. |
| Conditions | Biochemical: recombinant hIDO1 enzymatic assay; Cellular: HEK293T cells over-expressing hIDO1; PK: CD-1 mice; In vivo: CT-26 syngeneic xenograft mouse model. |
Why This Matters
This establishes that the 4-methyl-1,2,5-oxadiazole-3-carboximidamide scaffold provides a synthetically tractable entry into potent IDO1 inhibitors with differentiated pharmacokinetics, making it a strategically relevant building block for medicinal chemistry procurement.
- [1] Song X, et al. Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors. European Journal of Medicinal Chemistry, 2020, 189: 112059. Data for compounds 23, 25, 26; PK comparison with epacadostat. View Source
- [2] Chen L, et al. Design, synthesis, biological evaluation of urea substituted 1,2,5-oxadiazole-3-carboximidamides as novel indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors. European Journal of Medicinal Chemistry, 2023, 247: 115052. Epacadostat comparator data: biochemical IC₅₀ = 75.9 nM, HeLa IC₅₀ = 20.6 nM. View Source
